

# A Technical Guide to the Solubility of Ethacridine Lactate in Various Solvents

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## Compound of Interest

Compound Name: Ethacridine Lactate

Cat. No.: B1671379

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **ethacridine lactate** (also known as Rivanol) in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering critical data and methodologies for the successful handling and application of this compound.

## Core Data Presentation: Ethacridine Lactate Solubility

The solubility of **ethacridine lactate** is a critical parameter for its formulation and application in various pharmaceutical and research settings. The following table summarizes the available quantitative and qualitative solubility data in different solvents. It is important to note that there are some discrepancies in the reported values in the literature, which are presented here to provide a complete picture of the available information.

Solvent	Temperature	Solubility	Unit	Source
Water	25 °C	~15	% (w/v)	[1][2]
100 °C	~9	% (w/v)	[1][2]	
Ambient	1 part in 15	-	[3]	
100 °C	1 part in 9	-	[3]	
Not Specified	69	mg/mL	[4]	
Not Specified	2 (with ultrasound)	mg/mL	[5]	
Not Specified	Sparingly soluble	-	[2][6]	
Hot Water	Soluble	-	[7]	[2][6]
Ethanol (96%)	Not Specified	Very slightly soluble	-	
Ethanol	Not Specified	Slightly soluble	-	
Not Specified	1 part in 150	-	[8]	
Not Specified	20	mg/mL	[4]	
Dimethyl Sulfoxide (DMSO)	Not Specified	100	mg/mL	[9]
Not Specified	69	mg/mL	[4]	
Methylene Chloride	Not Specified	Practically insoluble	-	[2][6]
Ether	Not Specified	Insoluble	-	[7]
Chloroform	Not Specified	Insoluble	-	[10]
Benzene	Not Specified	Insoluble	-	[10]

Note on Data Inconsistencies: The quantitative data for the solubility of **ethacridine lactate** in water and ethanol shows significant variation across different sources. Researchers should

consider these discrepancies and may need to determine the solubility experimentally for their specific application and conditions. The unusual observation of decreasing solubility in water with increasing temperature from one source should be treated with particular caution as it contradicts the typical behavior of most solid solutes.

## Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol for this method.

### 1. Materials and Equipment:

- **Ethacridine lactate** powder
- Selected solvents of high purity
- Glass flasks or vials with airtight stoppers
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

### 2. Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **ethacridine lactate** powder to a series of flasks, each containing a known volume of the desired solvent. The excess solid should be clearly

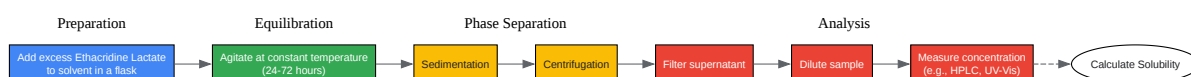
visible.

- Seal the flasks tightly to prevent solvent evaporation.
- Equilibration:
  - Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
  - Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.
  - To ensure complete separation of the solid and liquid phases, centrifuge the samples at a specific speed and temperature.
- Sample Analysis:
  - Carefully withdraw an aliquot of the clear supernatant.
  - Filter the aliquot using a suitable membrane filter that does not adsorb the solute. The first few drops of the filtrate should be discarded.
  - Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
  - Determine the concentration of **ethacridine lactate** in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the  $\lambda_{\text{max}}$  of **ethacridine lactate** or HPLC).
- Calculation:

- Calculate the solubility of **ethacridine lactate** in the solvent using the following formula, taking into account the dilution factor:  $\text{Solubility} = \text{Concentration of diluted sample} \times \text{Dilution factor}$

## Visualizations

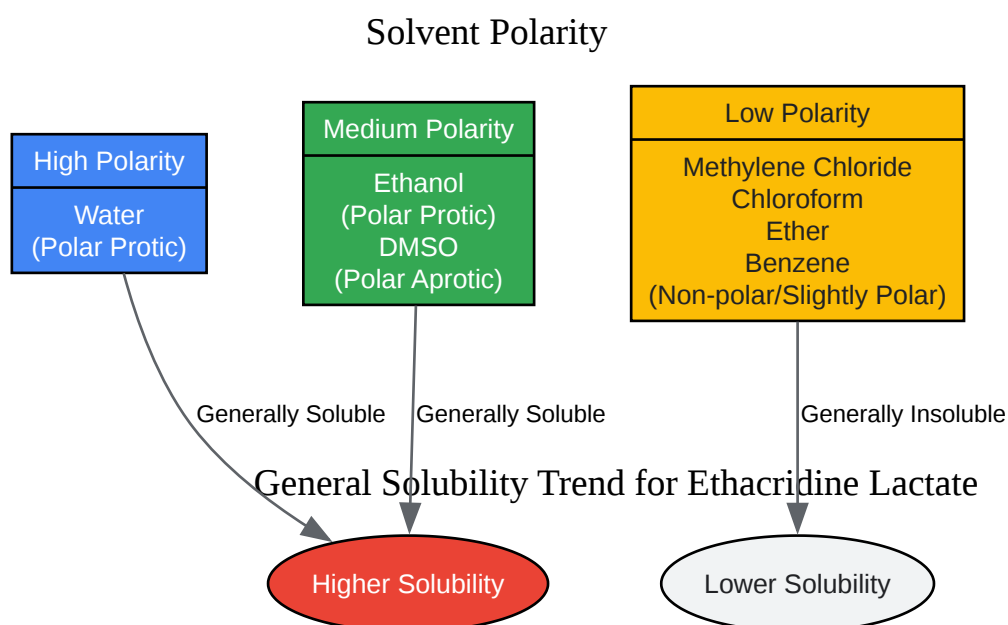
### Experimental Workflow for Solubility Determination



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Caption: Experimental workflow for the shake-flask solubility determination method.

### Logical Relationship: Solvent Polarity and Ethacridine Lactate Solubility



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Caption: Relationship between solvent polarity and **ethacridine lactate** solubility.

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